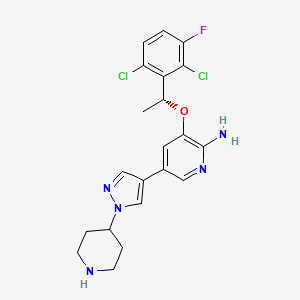

![molecular formula C8H12N2OS B1380047 2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole CAS No. 933702-08-0](/img/structure/B1380047.png)

2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole

Description

Properties

IUPAC Name |

2-(pyrrolidin-3-yloxymethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-2-9-5-7(1)11-6-8-10-3-4-12-8/h3-4,7,9H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHTVWFUKJBIGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OCC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of 2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole

An In-Depth Technical Guide to the Synthesis and Characterization of 2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole

This guide provides a comprehensive overview of a robust synthetic pathway and detailed characterization methods for the novel heterocyclic compound, this compound. This molecule incorporates two privileged pharmacophores: the pyrrolidine ring, a common feature in numerous bioactive compounds, and the 1,3-thiazole nucleus, known for its diverse pharmacological activities.[1][2] This document is intended for researchers and professionals in drug discovery and medicinal chemistry, offering both theoretical grounding and practical, field-proven protocols.

Retrosynthetic Analysis and Strategic Approach

The design of a successful synthesis hinges on a logical retrosynthetic analysis. The target molecule, this compound, is an ether. The most straightforward disconnection is at the ether linkage, suggesting a Williamson ether synthesis as the key bond-forming step. This approach breaks the molecule down into two critical building blocks: a suitably protected 3-hydroxypyrrolidine and a reactive 2-(halomethyl)-1,3-thiazole.

Our forward synthesis will therefore be a convergent strategy, focusing on the preparation of these two key intermediates followed by their coupling and final deprotection. This strategy allows for flexibility and optimization of each synthetic branch independently before the crucial coupling reaction.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediates

Intermediate A: N-Boc-3-hydroxypyrrolidine

The pyrrolidine fragment will be sourced from a commercially available or readily synthesized N-protected 3-hydroxypyrrolidine. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for the pyrrolidine nitrogen due to its stability under the basic conditions of the subsequent ether synthesis and its facile removal under acidic conditions. While various synthetic routes to 3-hydroxypyrrolidine exist, often starting from chiral precursors like malic acid or glutamic acid, for the purpose of this guide, we will assume the starting material is commercially available N-Boc-3-hydroxypyrrolidine.[3][4]

Intermediate B: 2-(Chloromethyl)-1,3-thiazole

The synthesis of the 2-(chloromethyl)-1,3-thiazole intermediate will be achieved via a modified Hantzsch thiazole synthesis.[5] This classic and reliable method involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[6] In our case, we will react 1,3-dichloroacetone with thioformamide. The thioformamide can be generated in situ or prepared beforehand. The subsequent reaction forms a 4-chloromethyl-4-hydroxy-2-thiazoline intermediate, which is then dehydrated to yield the desired 2-(chloromethyl)-1,3-thiazole.[7]

The Convergent Synthetic Pathway

The overall synthetic strategy is depicted below. It involves the preparation of the thiazole intermediate, its coupling with the protected pyrrolidine, and the final deprotection step.

Caption: Overall synthetic workflow.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

Protocol 4.1: Synthesis of 2-(Chloromethyl)-1,3-thiazole

-

Reaction Setup: To a stirred solution of thioformamide (1.0 eq) in dry 1,2-dichloroethane, add sodium bicarbonate (1.1 eq).

-

Addition of Reagent: Slowly add a solution of 1,3-dichloroacetone (1.05 eq) in 1,2-dichloroethane to the mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at ambient temperature for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Filter the reaction mixture to remove inorganic salts. The filtrate contains the 4-chloromethyl-4-hydroxy-2-thiazoline intermediate.

-

Dehydration: Cool the filtrate in an ice bath and add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.[7]

-

Heating: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours.

-

Quenching and Extraction: Cool the mixture to room temperature and carefully quench by adding water. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 4.2: Synthesis of N-Boc-2-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole

-

Reaction Setup: To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

-

Alkoxide Formation: Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.

-

Coupling: Add a solution of 2-(chloromethyl)-1,3-thiazole (1.1 eq) in anhydrous THF dropwise to the reaction mixture.

-

Reaction Monitoring: Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.

-

Extraction: Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 4.3: Deprotection to Yield this compound

-

Reaction Setup: Dissolve the purified N-Boc protected intermediate (1.0 eq) in dichloromethane.

-

Deprotection: Add trifluoroacetic acid (TFA) or a solution of HCl in dioxane (5-10 eq) and stir the mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure.

-

Purification/Isolation: The resulting salt can be triturated with diethyl ether to yield a solid. For the free base, the residue can be dissolved in water, the pH adjusted to >10 with NaOH, and the product extracted with dichloromethane. The organic layers are then dried and concentrated to yield the final product.

Characterization of the Final Product

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following techniques are recommended.

Caption: Workflow for analytical characterization.

Spectroscopic Data

The expected spectroscopic data for the final product are summarized in the table below. These predictions are based on the analysis of similar structures reported in the literature.[8][9][10][11]

| Technique | Expected Observations |

| ¹H NMR | - Thiazole protons (H4 & H5): ~δ 7.2-7.8 ppm. - Methylene bridge (-O-CH₂-Thiazole): Singlet, ~δ 4.5-5.5 ppm. - Pyrrolidine CH-O: Multiplet, ~δ 4.0-4.5 ppm. - Pyrrolidine CH₂-N and CH₂-C: Multiplets, ~δ 2.7-3.2 ppm and ~δ 1.8-2.2 ppm. - NH proton: Broad singlet, concentration-dependent. |

| ¹³C NMR | - Thiazole C2: ~δ 165-170 ppm. - Thiazole C4 & C5: ~δ 115-145 ppm. - Methylene bridge (-O-CH₂-): ~δ 65-75 ppm. - Pyrrolidine C3 (CH-O): ~δ 70-80 ppm. - Pyrrolidine C2 & C5 (CH₂-N): ~δ 45-55 ppm. - Pyrrolidine C4 (CH₂-C): ~δ 30-40 ppm. |

| Mass Spec (ESI-MS) | Expected [M+H]⁺: Calculated for C₈H₁₂N₂OS. |

| FT-IR (cm⁻¹) | - N-H stretch: ~3300-3400 (broad). - C-H stretch (aliphatic): ~2850-2960. - C=N and C=C stretch (thiazole): ~1500-1600. - C-O-C stretch (ether): ~1050-1150. |

Mass Spectrometry Fragmentation

Under electron impact (EI) or collision-induced dissociation (CID) conditions in mass spectrometry, characteristic fragmentation patterns are expected. Key fragmentation pathways would likely involve the cleavage of the ether bond, loss of the pyrrolidine ring, or fragmentation within the pyrrolidine ring itself.[12][13]

Conclusion

This guide outlines a reliable and well-precedented synthetic route for this compound. The convergent strategy, employing a Hantzsch thiazole synthesis and a Williamson ether synthesis, provides a robust framework for accessing this and related molecules. The detailed protocols and expected characterization data serve as a valuable resource for researchers in the field, enabling the successful synthesis and validation of this novel compound for further investigation in drug development programs.

References

-

US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine. Google Patents.

-

WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Google Patents.

-

alkylthiophenoxy)-4-substituted-1, 3-thiazoles as possible anti-inflammatory and antimicrobi . Indian Journal of Chemistry, Section B.

-

2-[4-(Chloromethyl)phenyl]-1,3-thiazole . Benchchem.

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors . Molecules.

-

Bowers Nemia, M. M., Lee, J., & Joullié, M. M. (1983). SYNTHETIC ROUTES TO 3-PYRROLIDINOL . Synthetic Communications, 13(13), 1117-1123.

-

2-(Pyrrolidin-1-yl)-1,3-thiazole . PubChem.

-

US4468517A - Synthesis of thiazoles. Google Patents.

-

Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic . Royal Society of Chemistry.

-

Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin . Molecules.

-

1 H NMR spectra of compound 3a . ResearchGate.

-

Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole . Google Patents.

-

Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole . European Patent Office.

-

Synthetic Routes to 3,4,5-Trihydroxypiperidines via Stereoselective and Biocatalysed Protocols, and Strategies to N- and O-Derivatisation . ResearchGate.

-

Synthesis of spiro[imidazo[2,1-b][14]thiazole-6,3'-pyrrolidine] derivatives . ResearchGate.

-

¹³C-NMR spectrum of compound (2g) . ResearchGate.

-

2-(Pyrrolidin-3-yloxy)-1,3-thiazole . PubChem.

-

1,3,4-Thiadiazoles of pharmacological interest: Recent trends in their synthesis via tandem 1,3-dipolar cycloaddition: Review . Arkivoc.

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents . Molecules.

-

Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors . Molecules.

-

Mass Spectral Fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: Ring Contraction of Pyrrolidine and 1,3-oxazolidine in Mass Spectrometry . PubMed.

-

An overview of the synthesis, therapeutic potential and patents of thiazole derivatives . Neliti.

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy . Molecules.

-

(PDF) Liquid Crystals of 2,4-Substituted-1,3-Thiazole Derivatives . ResearchGate.

-

Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management . ACS Omega.

-

Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines . Arkivoc.

-

Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients . ResearchGate.

-

NMR Spectra of Products . Royal Society of Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. media.neliti.com [media.neliti.com]

- 3. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US4468517A - Synthesis of thiazoles - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. arkat-usa.org [arkat-usa.org]

- 14. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

A Technical Guide to Novel Synthetic Routes for 2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole

Executive Summary

The 2-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole scaffold represents a confluence of two privileged structures in medicinal chemistry: the pyrrolidine ring, a cornerstone of many natural products and pharmaceuticals, and the 1,3-thiazole moiety, known for its broad spectrum of biological activities.[1][2] The synthesis of this specific ether-linked construct presents unique challenges that necessitate a robust and modular synthetic strategy. This technical guide provides an in-depth analysis of efficient and scalable synthetic routes, moving beyond theoretical possibilities to focus on field-proven, convergent strategies. We will dissect the retrosynthetic logic, detail the preparation of key intermediates, and provide validated, step-by-step protocols for the crucial ether formation and final deprotection steps. The primary focus will be on a highly efficient Williamson ether synthesis pathway, chosen for its scalability, reliability, and use of readily available starting materials.

Introduction: The Strategic Importance of the Target Scaffold

The pyrrolidine ring is a fundamental building block in a vast array of biologically active molecules, prized for its ability to introduce conformational rigidity and provide a key vector for molecular interactions.[3][4] Similarly, the 1,3-thiazole ring is a versatile pharmacophore found in numerous FDA-approved drugs, valued for its metabolic stability and capacity to act as a bioisostere for other functional groups.[1] The combination of these two moieties via a flexible ether linkage in this compound creates a molecule with significant potential for library development in drug discovery programs.

The central synthetic challenge lies in the selective and efficient formation of the C-O bond between the pyrrolidine and thiazole-methyl fragments. A successful synthesis must address:

-

Chemoselectivity: The pyrrolidine nitrogen is a potent nucleophile that must be masked to prevent undesired N-alkylation.

-

Modularity: The chosen route should easily accommodate analogues of both the pyrrolidine and thiazole cores.

-

Scalability: The reactions must be amenable to scale-up without significant loss of yield or purity.

This guide is structured to provide researchers and drug development professionals with a comprehensive and practical framework for approaching this synthesis with confidence.

Retrosynthetic Analysis: A Convergent and Modular Approach

A convergent synthetic strategy offers the highest degree of flexibility and efficiency. Instead of a linear construction, we disconnect the target molecule at the ether linkage, allowing for the independent synthesis and subsequent coupling of two key intermediates. This modular approach is ideal for analogue synthesis and process optimization.

The primary disconnection severs the C(pyrrolidine)-O bond, leading to two critical building blocks:

-

The Thiazole Core: 2-(Chloromethyl)-1,3-thiazole, an electrophilic partner.

-

The Pyrrolidine Core: A suitably protected (R/S)-pyrrolidin-3-ol, the nucleophilic partner.

This strategy is logically sound as it leverages well-established and high-yielding reaction classes for both the construction of the heterocyclic intermediates and their final coupling.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediates

The success of the convergent strategy hinges on the efficient preparation of the two primary building blocks.

The Thiazole Core: 2-(Chloromethyl)-1,3-thiazole via Hantzsch Synthesis

The Hantzsch thiazole synthesis remains one of the most reliable and direct methods for constructing the 1,3-thiazole ring.[5][6] It involves the condensation of an α-halocarbonyl compound with a thioamide. For our target, the reaction between 1,3-dichloroacetone and thioformamide provides the required 4-(chloromethyl)thiazole. Note that the synthesis of 2-(chloromethyl)-1,3-thiazole can be more complex; a common precursor is 2-chloro-5-chloromethyl-1,3-thiazole, which can be synthesized from allyl isothiocyanate or via chlorination of 2-mercapto-5-methyl-thiazole.[7][8][9] For the purpose of this guide, we will focus on the conceptually related and well-documented synthesis of a 4-substituted analogue to illustrate the core Hantzsch methodology.[10]

Experimental Protocol: Synthesis of 4-(Chloromethyl)thiazole (Illustrative)

-

Reaction Setup: To a solution of 1,3-dichloroacetone (1.0 eq.) in absolute ethanol (approx. 0.4 M), add thioformamide (1.0 eq.).

-

Reaction Conditions: Stir the resulting solution at room temperature for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The residue is then partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the 4-(chloromethyl)thiazole.

Causality Behind Choices:

-

Thioformamide: Using thioformamide instead of thiourea is critical to yield the 2-unsubstituted thiazole ring.

-

Ethanol: Serves as a polar protic solvent that facilitates the dissolution of the starting materials and the subsequent cyclization steps.

-

Room Temperature: The reaction is often sufficiently exothermic and proceeds efficiently without heating, which minimizes the formation of side products.

The Pyrrolidine Core: N-Boc-(R/S)-pyrrolidin-3-ol

(3S)-pyrrolidin-3-ol and its racemic counterpart are commercially available, making them convenient starting points.[11] The critical step is the protection of the secondary amine. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose due to its stability under the basic conditions of the subsequent ether synthesis and its facile removal under acidic conditions.

Experimental Protocol: Boc-Protection of (R/S)-pyrrolidin-3-ol

-

Reaction Setup: Dissolve (R/S)-pyrrolidin-3-ol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add triethylamine (1.1 eq.) to the solution.

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq.) in the same solvent dropwise over 30 minutes.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

-

Work-up and Isolation: Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-(R/S)-pyrrolidin-3-ol, which is often pure enough for the next step.

Causality Behind Choices:

-

Boc₂O: A mild and highly effective reagent for introducing the Boc protecting group.

-

Triethylamine: Acts as a base to neutralize the acid generated during the reaction, driving it to completion.

-

0 °C Addition: The reaction is exothermic; slow addition at reduced temperature controls the reaction rate and prevents potential side reactions.

Convergent Synthesis via Williamson Ether Synthesis

With both key intermediates in hand, the formation of the ether linkage is performed via the classic Williamson ether synthesis. This SN2 reaction involves the nucleophilic attack of the pyrrolidinol-derived alkoxide on the electrophilic chloromethyl group of the thiazole.

Caption: Workflow for the Williamson ether synthesis step.

Experimental Protocol: Ether Formation

-

Alkoxide Formation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of N-Boc-(R/S)-pyrrolidin-3-ol (1.0 eq.) in anhydrous THF dropwise.

-

Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

-

Coupling: Cool the resulting alkoxide solution back to 0 °C. Add a solution of 2-(chloromethyl)-1,3-thiazole (1.1 eq.) in anhydrous THF dropwise.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC. Gentle heating (e.g., to 50 °C) may be required to drive the reaction to completion.

-

Work-up and Isolation: Carefully quench the reaction at 0 °C by the slow addition of water. Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography to yield the protected target molecule.

Causality Behind Choices:

-

Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide, ensuring a high concentration of the active nucleophile.

-

Anhydrous THF: A polar aprotic solvent that is ideal for this reaction. It solubilizes the reactants and does not interfere with the strong base. The absence of water is critical as NaH reacts violently with it.

-

Nitrogen Atmosphere: Prevents quenching of the strong base and alkoxide intermediate by atmospheric moisture and oxygen.

| Parameter | Condition | Rationale |

| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic; drives alkoxide formation to completion. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic, solubilizes reactants, compatible with NaH. |

| Temperature | 0 °C to RT (or 50 °C) | Controlled addition at 0°C for safety; reaction proceeds at RT or with gentle heat. |

| Stoichiometry | ~1.2 eq. Base, ~1.1 eq. Electrophile | Slight excess of base and electrophile ensures full conversion of the limiting pyrrolidinol. |

Final Step: Boc Deprotection

The final step is the removal of the Boc protecting group to unveil the secondary amine of the pyrrolidine ring. This is reliably achieved under acidic conditions.

Experimental Protocol: Acid-Catalyzed Deprotection

-

Reaction Setup: Dissolve the purified N-Boc-2-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole (1.0 eq.) in a suitable solvent such as dichloromethane or 1,4-dioxane.

-

Reagent Addition: Add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA, 5-10 eq.) or a 4M solution of HCl in 1,4-dioxane.

-

Reaction Conditions: Stir the solution at room temperature for 1-4 hours. Monitor by TLC until the starting material is fully consumed.

-

Isolation: Concentrate the reaction mixture under reduced pressure. If TFA was used, the residue can be co-evaporated with toluene to remove residual acid. If HCl/dioxane was used, the hydrochloride salt of the product often precipitates and can be collected by filtration or isolated after evaporation. The free base can be obtained by neutralizing the salt with a suitable base (e.g., NaHCO₃) and extracting with an organic solvent.

Conclusion

The synthesis of this compound is most efficiently and robustly achieved through a convergent strategy. This guide outlines a validated pathway that proceeds in three main stages: (1) preparation of the key thiazole and pyrrolidine intermediates, (2) coupling via a Williamson ether synthesis, and (3) final Boc deprotection. This approach is characterized by high yields, operational simplicity, and modularity, making it highly suitable for applications in both academic research and industrial drug development. The causal explanations provided for the selection of reagents and conditions empower scientists to troubleshoot and adapt these protocols for the synthesis of diverse analogue libraries.

References

- Nasr-Esfahani, M., et al. (2025). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules.

- Various Authors. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45, 1549.

- Thsci. Synthesis of 2-Substituted Thiazoles. Tetrahedron.

- BenchChem. (2025). Novel synthesis routes for substituted 2-aminothiazoles. BenchChem Technical Guides.

- ResearchGate. (n.d.). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. ResearchGate.

- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.

- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- Ghammamy, S., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules.

- SynArchive. (2024). Hantzsch Thiazole Synthesis. SynArchive.

- BenchChem. (2025). Application Notes: Hantzsch Synthesis for Thiazole Derivatives. BenchChem Technical Guides.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors. BenchChem Technical Guides.

- European Patent Office. (1997). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. EP 0794180 B1.

- Google Patents. (1997). WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.

- Google Patents. (2003). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.

- Neliti. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives.

- National Center for Biotechnology Information. (n.d.). (3S)-pyrrolidin-3-ol. PubChem Compound Database.

- Siddiqui, N., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.

Sources

- 1. media.neliti.com [media.neliti.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 5. synarchive.com [synarchive.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]

- 9. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic analysis (NMR, IR, Mass Spec) of 2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole

Introduction

In the landscape of modern drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of progress. Among the myriad of heterocyclic scaffolds, the fusion of pyrrolidine and thiazole moieties presents a compelling architectural motif, frequently explored for its potential biological activities. This technical guide provides an in-depth spectroscopic analysis of a representative of this class: 2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole.

This document serves as a comprehensive reference for researchers, scientists, and professionals in drug development. It is designed to offer not just raw data, but a foundational understanding of the spectroscopic characteristics of this molecule, grounded in established chemical principles. By dissecting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide a predictive yet robust "spectroscopic blueprint" that can guide the identification and characterization of this and structurally related compounds.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is crucial for unambiguous spectral assignment. The following diagram illustrates the IUPAC numbering for this compound, which will be used throughout this guide.

Caption: Molecular structure and atom numbering of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum provides distinct signals for the protons on the thiazole ring, the pyrrolidine ring, and the methylene bridge.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for the target molecule in a standard deuterated solvent such as CDCl₃.

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-5' | 7.75 | d | ~3.5 | Thiazole ring |

| H-4' | 7.28 | d | ~3.5 | Thiazole ring |

| H-6' | 4.80 | s | - | Methylene bridge (-O-CH₂-Thiazole) |

| H-3 | 4.40 - 4.50 | m | - | Pyrrolidine ring (-CH-O-) |

| H-2, H-5 | 3.10 - 3.30 | m | - | Pyrrolidine ring (-CH₂-N-CH₂-) |

| H-4 | 2.90 - 3.10 | m | - | Pyrrolidine ring (-N-CH₂-CH₂-) |

| N-H | 2.50 (broad) | s | - | Pyrrolidine N-H |

| H-4' | 2.00 - 2.20 | m | - | Pyrrolidine ring (-CH-CH₂-CH₂-) |

Interpretation and Rationale

-

Thiazole Protons (H-4' and H-5'): The protons on the thiazole ring are expected to appear in the aromatic region, typically between 7.0 and 9.0 ppm.[1][2] The electron-withdrawing nature of the nitrogen and sulfur atoms deshields these protons. H-5' is generally downfield of H-4' and they would appear as doublets due to coupling to each other.

-

Methylene Bridge (H-6'): The protons of the methylene group connecting the thiazole ring to the ether oxygen are significantly deshielded by both the adjacent oxygen and the aromatic thiazole ring. This results in a predicted chemical shift around 4.80 ppm. Due to the absence of adjacent protons, this signal is expected to be a singlet.

-

Pyrrolidine Protons: The protons on the pyrrolidine ring exhibit chemical shifts characteristic of aliphatic amines and ethers.[3][4][5]

-

The methine proton (H-3) , being directly attached to the electronegative oxygen atom, is the most deshielded proton of the pyrrolidine ring, with a predicted shift in the 4.40 - 4.50 ppm range. It will likely appear as a multiplet due to coupling with the adjacent methylene protons.

-

The protons on C-2 and C-5 , adjacent to the nitrogen atom, are also deshielded and are expected to resonate between 3.10 and 3.30 ppm as a complex multiplet.

-

The remaining protons on C-4 are further upfield, appearing as multiplets.

-

The N-H proton signal is typically broad due to quadrupole broadening and hydrogen exchange, and its chemical shift can be highly dependent on solvent and concentration.

-

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the spectrum using the TMS signal at 0.00 ppm. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal.

Predicted ¹³C NMR Data

The following table outlines the predicted ¹³C NMR chemical shifts for the target compound.

| Carbon(s) | Predicted δ (ppm) | Assignment |

| C-2' | 168.0 | Thiazole ring (C-S-N) |

| C-5' | 143.0 | Thiazole ring (C=C-N) |

| C-4' | 118.0 | Thiazole ring (C=C-S) |

| C-3 | 78.0 | Pyrrolidine ring (-CH-O-) |

| C-6' | 65.0 | Methylene bridge (-O-CH₂-Thiazole) |

| C-2, C-5 | 50.0 - 55.0 | Pyrrolidine ring (-CH₂-N-CH₂-) |

| C-4 | 30.0 - 35.0 | Pyrrolidine ring (-CH-CH₂-CH₂-) |

Interpretation and Rationale

-

Thiazole Carbons: The carbon atoms of the thiazole ring have characteristic chemical shifts.[6][7][8]

-

C-2' , situated between two heteroatoms (N and S), is the most deshielded carbon, with a predicted chemical shift around 168.0 ppm.

-

C-5' and C-4' are olefinic carbons within the aromatic system, with C-5' being more deshielded than C-4'.

-

-

Pyrrolidine Carbons: The chemical shifts of the pyrrolidine carbons are influenced by the neighboring heteroatoms.

-

C-3 , attached to the ether oxygen, is significantly deshielded for an aliphatic carbon, with a predicted shift around 78.0 ppm.

-

C-2 and C-5 , adjacent to the nitrogen, appear in the range of 50.0 - 55.0 ppm.

-

C-4 is the most shielded carbon of the pyrrolidine ring.

-

-

Methylene Bridge Carbon (C-6'): The carbon of the methylene bridge is deshielded by the adjacent oxygen and thiazole ring, resonating around 65.0 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 100 MHz or higher frequency NMR spectrometer (corresponding to a 400 MHz proton frequency).

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300 - 3500 | Medium, Broad | N-H stretch | Secondary amine (Pyrrolidine) |

| 3100 - 3000 | Weak | C-H stretch | Thiazole ring |

| 2960 - 2850 | Medium-Strong | C-H stretch | Aliphatic (Pyrrolidine, Methylene) |

| ~1600 | Medium | C=N stretch | Thiazole ring |

| ~1500 | Medium | C=C stretch | Thiazole ring |

| 1470 - 1430 | Medium | CH₂ bend | Aliphatic |

| 1300 - 1000 | Strong | C-O-C stretch | Ether |

| 1250 - 1000 | Medium | C-N stretch | Amine |

Interpretation and Rationale

-

N-H Stretch: A broad absorption band in the 3300-3500 cm⁻¹ region is characteristic of the N-H stretching vibration of the secondary amine in the pyrrolidine ring.[9][10]

-

C-H Stretches: Aromatic C-H stretching from the thiazole ring is expected just above 3000 cm⁻¹.[11] The aliphatic C-H stretches from the pyrrolidine and methylene groups will appear as stronger bands just below 3000 cm⁻¹.[11][12]

-

Thiazole Ring Vibrations: The C=N and C=C stretching vibrations of the thiazole ring typically give rise to absorptions in the 1600-1500 cm⁻¹ region.[13][14][15]

-

C-O-C Stretch: The most intense and characteristic band for the ether linkage is the C-O-C asymmetric stretch, which is expected to be a strong absorption between 1300 and 1000 cm⁻¹.[12]

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of bending vibrations and other skeletal vibrations that are unique to the molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Thin Film (Neat): If the sample is a liquid, a thin film can be prepared between two salt (NaCl or KBr) plates.

-

KBr Pellet: If the sample is a solid, grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin pellet.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for thin film) or a pure KBr pellet.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): m/z = 198 (assuming the most common isotopes: C₈H₁₂N₂OS)

-

Major Fragment Ions:

| m/z | Proposed Fragment | Fragmentation Pathway |

| 114 | [C₄H₄N₂S-CH₂]⁺ | α-cleavage at the ether linkage |

| 85 | [C₄H₇N-O]⁺ | Cleavage of the C-O bond |

| 84 | [C₅H₆N]⁺ | Pyrrolidine ring fragmentation |

| 70 | [C₄H₈N]⁺ | Pyrrolidine ring fragment |

Proposed Fragmentation Pathway

The fragmentation of this compound is expected to be initiated by the ionization of one of the heteroatoms. The ether linkage and the pyrrolidine ring are likely sites for initial bond cleavages.[1][2][16][17][18]

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

-

α-Cleavage: A common fragmentation pathway for ethers is the cleavage of a C-C bond alpha to the oxygen atom.[2][16][18] In this case, cleavage of the pyrrolidine ring could lead to various fragments.

-

C-O Bond Cleavage: The C-O ether bonds are also susceptible to cleavage, which would separate the pyrrolidine and thiazole-methyl moieties.

-

Pyrrolidine Ring Fragmentation: The pyrrolidine ring itself can undergo fragmentation, often through the loss of small neutral molecules like ethene.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by liquid chromatography.

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that is likely to produce a prominent molecular ion peak. Electron ionization (EI) can also be used to induce more extensive fragmentation.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion to obtain a detailed fragmentation pattern.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a detailed and predictive framework for the characterization of this compound. By integrating the principles of NMR, IR, and Mass Spectrometry, we have constructed a robust spectroscopic profile that highlights the key structural features of this molecule. The predicted data, along with the provided experimental protocols, will serve as a valuable resource for researchers in the synthesis, identification, and further development of this and related heterocyclic compounds. This guide underscores the power of a multi-technique spectroscopic approach in modern chemical research.

References

-

Facile Access to α-Aryl Substituted Pyrrolidines. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- Sharma, V. P. (2005). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 17(3), 1471.

- Loghmani-Khouzani, H., et al. (2007). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles.

- Contreras, R., et al. (1984). Substituent‐induced chemical shift 13 C NMR study of substituted 2‐phenylthiazolidines. Magnetic Resonance in Chemistry, 22(10), 683-685.

- Flores-Alamo, M., et al. (2022).

-

Mass Spectrometry: Fragmentation Patterns. (n.d.). Scribd. Retrieved from [Link]

-

Fragmentation (mass spectrometry). (2023, November 29). In Wikipedia. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

Figure 2. (a) 1 H NMR spectrum of... (n.d.). ResearchGate. Retrieved from [Link]

-

13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]

-

Thiazoles: iii. Infrared spectra of methylthiazoles. (n.d.). ResearchGate. Retrieved from [Link]

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites, 14(5), 290.

-

11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

-

Mass Spectrometry Part 4-Fragmentation in Ethers. (2023, January 25). YouTube. Retrieved from [Link]

-

Mass Spectrometry of Aliphatic Ethers. (2020, August 19). YouTube. Retrieved from [Link]

-

2-Pyrrolidin-1-yl-1,3-thiazole. (n.d.). GISSMO NMR. Retrieved from [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved from [Link]

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites, 14(5), 290.

-

Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

-

Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (n.d.). ResearchGate. Retrieved from [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Retrieved from [Link]

-

Infrared Spectroscopy. (n.d.). Michigan State University. Retrieved from [Link]

-

Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400... (n.d.). ResearchGate. Retrieved from [Link]

-

1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

- Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (2020). Journal of the American Society for Mass Spectrometry, 31(7), 1436–1448.

-

Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. (n.d.). ACD/Labs. Retrieved from [Link]

- Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). Molecules, 28(2), 795.

-

13C NMR spectral data and molecular descriptors to predict the antioxidant activity of flavonoids. (n.d.). ResearchGate. Retrieved from [Link]

- 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. (2017). Molecules, 22(7), 1195.

- Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)

-

FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. (n.d.). ResearchGate. Retrieved from [Link]

-

C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Comparison of IR spectra of L Thiazole (black, top left) with 1 (red... (n.d.). ResearchGate. Retrieved from [Link]

-

Predict the number of peaks in H-1 NMR of sesamolin. (2019, July 6). Chemistry Stack Exchange. Retrieved from [Link]

- Computer Aided Prediction of Biological Activity Spectra: Evaluating Versus Known and Predicting of New Activities for Thiazole Derivatives. (2002). SAR and QSAR in Environmental Research, 13(3-4), 457-471.

Sources

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. eng.uc.edu [eng.uc.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. scribd.com [scribd.com]

- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]

In Vitro Biological Activity Screening of 2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole: A Technical Guide for Drug Discovery Professionals

Introduction: Unlocking the Therapeutic Potential of a Novel Heterocycle

The confluence of the thiazole and pyrrolidinone scaffolds in a single molecular entity, 2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole, presents a compelling case for comprehensive biological investigation. The thiazole ring is a well-established pharmacophore, integral to a multitude of approved drugs and biologically active compounds, demonstrating a vast array of therapeutic effects including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The pyrrolidine moiety is also a privileged structure in medicinal chemistry, frequently contributing to enhanced pharmacological activity.[2][5] The novel combination of these two moieties in the target molecule warrants a systematic and multi-faceted in vitro screening approach to elucidate its potential therapeutic applications.

This technical guide provides a detailed, field-proven framework for the in vitro biological activity screening of this compound. As a Senior Application Scientist, the author presents not just a series of protocols, but a strategic, tiered approach designed to maximize the discovery potential of this novel chemical entity. The experimental designs and methodologies described herein are grounded in established scientific principles and are intended to provide researchers, scientists, and drug development professionals with a robust and efficient screening cascade.

A Tiered Screening Strategy: From Broad Cytotoxicity to Specific Mechanistic Insights

A hierarchical screening approach is paramount for the efficient evaluation of a novel compound. This strategy commences with broad-based assays to identify general bioactivity and potential liabilities, followed by more focused secondary and tertiary assays to delineate specific pharmacological effects and mechanisms of action. This tiered approach ensures a cost-effective and scientifically rigorous evaluation, prioritizing resources for the most promising therapeutic avenues.

Figure 2: A generalized workflow for a luminescence-based kinase inhibition assay.

Experimental Protocol: Luminescence-Based Kinase Inhibition Assay

-

Assay Principle: Utilize a commercially available luminescent kinase assay platform (e.g., ADP-Glo™ Kinase Assay). [6][7]This assay measures the amount of ADP produced during the kinase reaction.

-

Procedure:

-

In a multi-well plate, combine a specific kinase, its substrate, and ATP.

-

Add the test compound at various concentrations.

-

Incubate to allow the kinase reaction to proceed.

-

Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Calculate the IC50 value for inhibition.

G-Protein Coupled Receptor (GPCR) Binding and Functional Assays

Rationale: GPCRs are a major class of drug targets. [8][9]If the compound's activity profile suggests interaction with a specific signaling pathway, GPCR assays can confirm target engagement.

Experimental Protocol: Radioligand Binding Assay

-

Assay Principle: This assay measures the ability of the test compound to displace a radiolabeled ligand from its receptor. [10][11][12]2. Procedure:

-

Prepare cell membranes expressing the target GPCR.

-

Incubate the membranes with a fixed concentration of a radiolabeled ligand and varying concentrations of the test compound.

-

Separate the bound from the unbound radioligand by filtration.

-

Quantify the radioactivity of the filter-bound complex using a scintillation counter.

-

-

Data Analysis: Determine the Ki (inhibition constant) of the test compound.

Apoptosis and Cell Cycle Analysis

Rationale: For compounds with significant anticancer activity, it is crucial to determine if they induce programmed cell death (apoptosis) or cause cell cycle arrest. [13] Experimental Protocol: Flow Cytometry for Apoptosis and Cell Cycle

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Treat cancer cells with the test compound for a defined period.

-

Stain the cells with FITC-conjugated Annexin V and propidium iodide (PI).

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Cell Cycle Analysis (Propidium Iodide Staining):

-

Treat cancer cells with the test compound.

-

Fix the cells in ethanol and stain with PI.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Conclusion and Future Directions

This in-depth technical guide provides a comprehensive and logical framework for the in vitro biological activity screening of this compound. By employing a tiered screening cascade, researchers can efficiently and effectively identify and characterize the therapeutic potential of this novel compound. Positive results from this screening funnel will provide a strong rationale for further preclinical development, including in vivo efficacy studies, pharmacokinetic profiling, and toxicology assessments. The systematic approach outlined herein will undoubtedly accelerate the journey of this promising molecule from a chemical entity to a potential therapeutic agent.

References

-

Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. NIH National Library of Medicine. [Link]

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. NIH National Library of Medicine. [Link]

-

Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Publishing. [Link]

-

Synthesis and biological evaluation of some thiazolylpyrazole derivatives as dual anti-inflammatory antimicrobial agents. PubMed. [Link]

-

Fungicidal Activity of New Pyrrolo[2,3- d]thiazoles and Their Potential Action on the Tryptophan Metabolic Pathway and Wax Biosynthesis. PubMed. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]

-

(PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. University of Alicante Institutional Repository. [Link]

-

(PDF) Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. ResearchGate. [Link]

-

(PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

-

Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PubMed Central. [Link]

-

Receptor Binding Assays and Drug Discovery. PubMed. [Link]

-

Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. NIH National Library of Medicine. [Link]

-

In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. World Journal of Pharmaceutical Research. [Link]

-

Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Drug Delivery and Therapeutics. [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]

-

Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Publications. [Link]

-

New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. PubMed. [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link]

-

Ligand binding assay. Wikipedia. [Link]

-

Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. [Link]

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. [Link]

-

Design, synthesis and biological evaluation of thiazolyl-halogenated pyrroles or pyrazoles as novel antibacterial and antibiofilm agents. PubMed. [Link]

-

Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

-

Assays for Predicting Acute Toxicity. NCBI Bookshelf. [Link]

-

Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. MDPI. [Link]

-

Kinase assays. BMG LABTECH. [Link]

-

Role of Cytotoxicity Experiments in Pharmaceutical Development. SciSpace. [Link]

-

How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

-

GPCR Screening Services. Creative Bioarray. [Link]

-

Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. [Link]

-

Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. PubMed Central. [Link]

-

Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. MDPI. [Link]

-

(PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate. [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. SpringerLink. [Link]

-

Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Publications. [Link]

-

Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]

-

Editorial: New approaches for the discovery of GPCR ligands. Frontiers Media. [Link]

-

Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. PubMed Central. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. rua.ua.es [rua.ua.es]

- 6. bmglabtech.com [bmglabtech.com]

- 7. promega.com [promega.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Receptor Binding Assays and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. biopharmaboardroom.com [biopharmaboardroom.com]

- 13. mdpi.com [mdpi.com]

Whitepaper: A Technical Guide to the Preliminary Cytotoxicity Assessment of 2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole

For: Researchers, scientists, and drug development professionals

Abstract

The development of novel, target-specific anticancer agents remains a cornerstone of oncological research. The 1,3-thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with demonstrated pharmacological activities, including approved anticancer drugs like Dasatinib.[1][2] This guide provides an in-depth technical framework for conducting preliminary in vitro cytotoxicity studies on a novel thiazole derivative, 2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole . We delineate a comprehensive, self-validating methodology encompassing cell line selection, detailed protocols for metabolic activity assays, data analysis for determining potency (IC50), and a discussion of potential mechanisms of action. The objective is to equip researchers with a robust and reproducible workflow to accurately assess the initial cytotoxic potential of this and similar investigational compounds.

Introduction & Rationale

Cancer is a leading cause of morbidity and mortality worldwide, creating a persistent need for more effective and less toxic therapeutics.[1][3] Thiazole derivatives have emerged as a promising class of compounds, exhibiting a wide range of biological activities.[4][5] Their anticancer effects are often exerted through diverse mechanisms, including the induction of apoptosis (programmed cell death), disruption of microtubule polymerization, and inhibition of key signaling pathways like PI3K/Akt/mTOR.[5][6]

The compound This compound combines the established thiazole core with a pyrrolidin-3-yloxy methyl substituent. This unique structural combination warrants investigation for its potential to interact with novel biological targets or to exhibit enhanced potency against cancer cells. This guide outlines the critical first step in this investigation: a rigorous assessment of its in vitro cytotoxicity.

Core Hypothesis: Based on the established anticancer properties of the thiazole scaffold, it is hypothesized that this compound will exhibit dose-dependent cytotoxic activity against a panel of human cancer cell lines. The preliminary screening aims to quantify this activity by determining the half-maximal inhibitory concentration (IC50).[7][8]

Experimental Design & Methodologies

A successful cytotoxicity study hinges on meticulous planning and the use of validated protocols. The following sections detail the critical components of the experimental workflow.

Selection of Cancer Cell Lines

The choice of cell lines is paramount and should be guided by the research objectives.[9] For a preliminary screen, a diverse panel is recommended to identify potential tumor-type specificity.[10]

Recommended Panel:

-

MCF-7 (Breast Adenocarcinoma): Represents an estrogen receptor-positive breast cancer model.

-

A549 (Lung Carcinoma): A widely used model for non-small cell lung cancer.[10]

-

HeLa (Cervical Adenocarcinoma): One of the oldest and most common human cell lines used in cancer research.[10]

-

SaOS-2 (Osteosarcoma): A model for bone cancer, against which thiazole derivatives have shown promise.[2]

Causality: This panel provides broad coverage across different cancer histologies (carcinoma, adenocarcinoma, sarcoma), increasing the likelihood of identifying cytotoxic activity and providing early indications of selectivity.

Reagents and Materials

-

Cell Lines: MCF-7 (ATCC® HTB-22™), A549 (ATCC® CCL-185™), HeLa (ATCC® CCL-2™), SaOS-2 (ATCC® HTB-85™)

-

Base Media: DMEM or RPMI-1640, as recommended by the cell line supplier (e.g., ATCC).

-

Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Test Compound: this compound, dissolved in sterile DMSO to create a 10 mM stock solution.

-

Assay Reagent: Resazurin sodium salt or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Controls: Vehicle control (DMSO), Positive control (e.g., Doxorubicin).

-

Consumables: Sterile 96-well flat-bottom tissue culture plates (opaque-walled for fluorescent assays), serological pipettes, pipette tips, etc.

Experimental Workflow Visualization

The overall process, from cell culture preparation to data analysis, can be visualized as a sequential workflow.

Detailed Protocol: Resazurin Cell Viability Assay

The resazurin assay is a preferred method due to its sensitivity, simplicity, and non-destructive nature.[11] Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[12][13]

Step 1: Cell Seeding (Day 1)

-

Harvest cells that are in the logarithmic growth phase (typically 70-80% confluent).

-

Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration and viability.

-

Dilute the cell suspension in complete growth medium to a pre-optimized seeding density (e.g., 5,000 cells/well for A549, 8,000 cells/well for MCF-7).

-

Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.

-

Include wells for "no-cell" controls (medium only) to determine background fluorescence.[12]

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

Step 2: Compound Treatment (Day 2)

-

Prepare a serial dilution of the this compound stock solution in complete growth medium. A typical 8-point concentration range might be 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, and 0 µM (vehicle control).

-

Carefully remove the medium from the wells and add 100 µL of the corresponding compound dilution.

-

Ensure each concentration, including the vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin), is tested in triplicate.

-

Incubate the plate for 72 hours. This extended exposure period allows for effects on cell proliferation to become apparent.

Step 3: Assay Endpoint (Day 5)

-

Prepare the resazurin solution (e.g., 0.15 mg/mL in sterile PBS) and warm it to 37°C.[13]

-

Add 20 µL of the resazurin solution directly to each well (including "no-cell" controls).[13]

-

Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time should be optimized to ensure the signal is within the linear range of the plate reader.

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[13]

Data Analysis and Interpretation

Calculating Percent Viability

-

Subtract Background: Average the fluorescence readings from the "no-cell" control wells and subtract this value from all other readings.[12]

-

Normalize Data: Calculate the percent viability for each compound concentration using the following formula: % Viability = (Corrected Fluorescence of Treated Well / Corrected Fluorescence of Vehicle Control Well) * 100

Determining the IC50 Value

The IC50 is the concentration of a drug required to inhibit cell viability by 50%.[8][15][16]

-

Plot Data: Use graphing software (e.g., GraphPad Prism, R) to plot the Percent Viability against the log-transformed concentration of the test compound.

-

Fit Curve: Apply a non-linear regression analysis to fit a sigmoidal dose-response curve (variable slope) to the data.[14]

-

Calculate IC50: The software will calculate the IC50 value from the fitted curve.

Presentation of Hypothetical Data

The results should be summarized in a clear, tabular format for easy comparison across cell lines.

| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) of Test Compound | Hypothetical IC50 (µM) of Doxorubicin (Positive Control) |

| MCF-7 | Breast Adenocarcinoma | 8.5 ± 1.2 | 0.9 ± 0.1 |

| A549 | Lung Carcinoma | 15.2 ± 2.1 | 1.5 ± 0.3 |

| HeLa | Cervical Adenocarcinoma | 22.7 ± 3.5 | 1.1 ± 0.2 |

| SaOS-2 | Osteosarcoma | 5.1 ± 0.9 | 0.7 ± 0.1 |

| Data are presented as mean ± standard deviation from three independent experiments. |

Potential Mechanism of Action: The Apoptosis Pathway

While this preliminary screen does not elucidate the mechanism, the known activity of many thiazole derivatives points towards the induction of apoptosis.[1][17][18] A common mechanism involves the intrinsic (mitochondrial) pathway, which is regulated by the Bcl-2 family of proteins.[3]

The Bcl-2 Family and Apoptosis:

-

Anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) prevent apoptosis by sequestering pro-apoptotic proteins.[19][20][21] Overexpression of these proteins is a common mechanism of chemotherapy resistance.[19][20]

-

Pro-apoptotic proteins (e.g., Bax, Bak) permeabilize the mitochondrial outer membrane when activated, releasing cytochrome c.[21][22]

-

BH3-only proteins (e.g., Bid, Bim) act as sensors of cellular stress and can either inhibit anti-apoptotic proteins or directly activate pro-apoptotic proteins.[23]

A plausible hypothesis is that this compound could act as a BH3 mimetic, inhibiting anti-apoptotic Bcl-2 proteins. This would lead to the activation of Bax/Bak, mitochondrial permeabilization, caspase activation, and ultimately, cell death.[24]

Conclusion & Future Directions

This guide provides a comprehensive, field-proven framework for the initial cytotoxic evaluation of this compound. The successful determination of dose-dependent cytotoxicity and calculation of IC50 values across a panel of cancer cell lines will serve as a critical decision-making point. Promising results (e.g., low micromolar IC50 values) would validate the compound as a hit worthy of further investigation.

Next Steps Would Include:

-

Mechanism of Action Studies: Performing assays to confirm apoptosis (e.g., Annexin V/PI staining, caspase activity assays) and investigating the effects on Bcl-2 family proteins.[3][25]

-

Cell Cycle Analysis: Determining if the compound causes cell cycle arrest at specific phases (e.g., G2/M).[4][17]

-

Selectivity Screening: Testing the compound against non-cancerous cell lines to establish a therapeutic window.

-

Lead Optimization: Synthesizing analogues to improve potency and drug-like properties based on structure-activity relationship (SAR) studies.[6]

By following this structured approach, researchers can generate reliable and reproducible data, paving the way for the potential development of a novel thiazole-based anticancer therapeutic.

References

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available from: [Link]

-

Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed Central. Available from: [Link]

-

Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. PubMed. Available from: [Link]

-

Targeting the Bcl-2 Family for Cancer Therapy. PubMed Central. Available from: [Link]

-

Bcl-2 Antiapoptotic Family Proteins and Chemoresistance in Cancer. PubMed. Available from: [Link]

-

Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. Available from: [Link]

-

Resazurin Assay Protocol. Creative Bioarray. Available from: [Link]

-

Apoptotic blocks and chemotherapy resistance: strategies to identify Bcl-2 protein signatures. Oxford Academic. Available from: [Link]

-

Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. MDPI. Available from: [Link]

-

Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. PubMed Central. Available from: [Link]

-

The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers. Available from: [Link]

-

Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies. Available from: [Link]

-

Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. PubMed Central. Available from: [Link]

-

Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PubMed Central. Available from: [Link]

-

Cytotoxicity Assay Protocol. protocols.io. Available from: [Link]

-

A Apoptosis effect on human HT‐1080 cell lines induced by compounds 2 b... ResearchGate. Available from: [Link]

-

Bcl-2 Inhibition to Overcome Resistance to Chemo- and Immunotherapy. PubMed Central. Available from: [Link]

-

Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Available from: [Link]

-

Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI. Available from: [Link]

-

Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Royal Society of Chemistry. Available from: [Link]

-

The Importance of IC50 Determination. Visikol. Available from: [Link]

-

Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. PubMed Central. Available from: [Link]

-

Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. PubMed. Available from: [Link]

-

What cell line should I choose for citotoxicity assays? ResearchGate. Available from: [Link]

-

Fully automated viability and toxicity screening—A reliable all‐in‐one attempt. PubMed Central. Available from: [Link]

-

Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. PubMed Central. Available from: [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Available from: [Link]

-

Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers. Available from: [Link]

Sources

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. tribioscience.com [tribioscience.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. clyte.tech [clyte.tech]

- 16. The Importance of IC50 Determination | Visikol [visikol.com]

- 17. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Targeting the Bcl-2 Family for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Bcl-2 Antiapoptotic Family Proteins and Chemoresistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 23. Bcl-2 Inhibition to Overcome Resistance to Chemo- and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]

The Rational Design and Structure-Activity Relationship of 2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole Analogs as Muscarinic M1 Receptor Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract